molecular formula C8H11AuClP B1590814 (Dimethylphenylphosphine)gold chloride CAS No. 28978-09-8

(Dimethylphenylphosphine)gold chloride

Cat. No.: B1590814
CAS No.: 28978-09-8
M. Wt: 370.56 g/mol
InChI Key: JUNOUWMLMVXRDI-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(Dimethylphenylphosphine)gold chloride is typically synthesized by reacting dimethylphenylphosphine with gold chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The phosphine ligand coordinates to the gold center, forming a stable complex .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard laboratory techniques such as ligand exchange reactions and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

(Dimethylphenylphosphine)gold chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gold.

    Reduction: Reduction reactions can convert the gold center to a lower oxidation state.

    Substitution: Ligand substitution reactions are common, where the dimethylphenylphosphine ligand can be replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold(I) or gold(0) species .

Scientific Research Applications

(Dimethylphenylphosphine)gold chloride has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the synthesis of gold nanoparticles and other advanced materials.

Mechanism of Action

The mechanism of action of (dimethylphenylphosphine)gold chloride involves the coordination of the phosphine ligand to the gold center, which stabilizes the complex and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphinegold chloride: Another gold complex with similar catalytic properties.

    Trimethylphosphinegold chloride: A related compound with different ligand properties.

    Dimethylphenylphosphinegold bromide: Similar structure but with a bromide ligand instead of chloride.

Uniqueness

(Dimethylphenylphosphine)gold chloride is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and biological applications compared to other gold complexes .

Properties

IUPAC Name

chlorogold;dimethyl(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11P.Au.ClH/c1-9(2)8-6-4-3-5-7-8;;/h3-7H,1-2H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNOUWMLMVXRDI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)C1=CC=CC=C1.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578175
Record name Chlorogold--dimethyl(phenyl)phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28978-09-8
Record name Chlorogold--dimethyl(phenyl)phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(dimethylphenylphosphine)gold
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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